(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride
Overview
Description
“(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride” is a chemical compound with the empirical formula C8H14Cl2N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . Another process for the preparation of 2-amino-5-methyl-pyridine has been patented .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.Cl.CC(N)c1ccc(C)cn1
. The InChI key is XYRFVIMONCXGBD-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines : Research by Paronikyan et al. (2016) explored the synthesis involving piperidin-1-yl derivatives, showing potential in developing complex heterocyclic structures useful in medicinal and organic chemistry (Paronikyan et al., 2016).
- Ring Opening Reactions of Dioxane Derivatives : Šafár̆ et al. (2000) studied the ring opening reactions of certain dioxane derivatives with cyclic secondary amines like piperidine, contributing to the understanding of reaction dynamics in organic synthesis (Šafár̆ et al., 2000).
Medicinal Chemistry
- Aurora Kinase Inhibitor : A study by ロバート ヘンリー,ジェームズ (2006) mentions a compound structurally related to (5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine as a potential Aurora kinase inhibitor, suggesting its importance in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Pharmacology
- Aminopyrimidine Series of 5-HT1A Partial Agonists : Dounay et al. (2009) explored aminopyrimidine compounds with structural similarities for their potential as 5-HT1A agonists, relevant in neuropsychopharmacology (Dounay et al., 2009).
Chemical Process Development
- Practical Synthesis of Key Intermediates : Zhang et al. (2009) described a practical synthesis method for a compound closely related to the queried chemical, demonstrating its role in the development of deoxycytidine kinase inhibitors (Zhang et al., 2009).
Food Chemistry
- Chemical Activation of Piperidine and Maillard Reaction Products : Nikolov and Yaylayan (2010) investigated the interaction of piperidine in the Maillard reaction, relevant to food chemistry and understanding of flavor compounds (Nikolov & Yaylayan, 2010).
Organometallic Chemistry
- Stabilization of Simple Imines by Ruthenium(II) : Whebell and Keene (1986) researched the oxidation of secondary amines like piperidine when coordinated to ruthenium(II), adding to the knowledge of metal-amine interactions in organometallic chemistry (Whebell & Keene, 1986).
Conformational Analysis
- NMR Parameters, Isomerism, and Analysis : Aliev et al. (1993) delved into the conformational analysis of pyridine and piperidine derivatives, providing insights into their chemical behavior (Aliev et al., 1993).
Antibacterial Activity
- Microwave Assisted Synthesis and Antibacterial Activity : Merugu, Ramesh, and Sreenivasulu (2010) synthesized piperidine-containing pyrimidine imines and evaluated their antibacterial activity, showing the pharmaceutical potential of such compounds (Merugu, Ramesh & Sreenivasulu, 2010).
Future Directions
The future directions for the study and application of “(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride” and similar compounds could include further exploration of their potential biological activities, as well as their potential applications in areas such as OLEDs, memory devices, catalysts, luminescent probes in biology, and anticancer prodrugs .
Properties
IUPAC Name |
5-methyl-N-piperidin-4-ylpyridin-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;;/h2-3,8,10,12H,4-7H2,1H3,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPBQPQNMPHPDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694696 | |
Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793675-05-5 | |
Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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